molecular formula C10H19NO4 B3007987 (3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 145147-43-9

(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No. B3007987
CAS RN: 145147-43-9
M. Wt: 217.265
InChI Key: BOALFOBKOFTNSP-BZNPZCIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.265. The purity is usually 95%.
BenchChem offers high-quality (3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

The compound has been explored for its potential as a corrosion inhibitor. In a study by Koulou et al. (2020), epoxy glucose derivatives, similar in structure to the compound , demonstrated promising results as inhibitors for mild steel corrosion in acidic environments. Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, were used to investigate the adsorption behavior and efficacy of these inhibitors (Koulou et al., 2020).

Synthesis and Anticancer Applications

Meilert et al. (2004) described the non-iterative asymmetric synthesis of C15 polyketide spiroketals, structurally related to the compound. These spiroketals were evaluated for their cytotoxicity against various cancer cell lines, indicating potential applications in anticancer research (Meilert, Pettit, & Vogel, 2004).

Optical Properties and Absolute Configuration Analysis

Ivanova and Spiteller (2011) conducted a study on the conformational analysis and determination of absolute configurations of related molecules. This research is significant for understanding the optical properties and stereochemistry, which are crucial in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).

Nematicidal and Antifungal Properties

A study by Srinivas et al. (2017) synthesized a series of compounds, including derivatives structurally similar to the target compound, which showed significant nematicidal and antifungal activities. These findings suggest potential applications in agricultural pest control (Srinivas, Sunitha, Karthik, & Reddy, 2017).

properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(dimethylamino)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-7(12)6(5-11(3)4)13-9(8)15-10/h6-9,12H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOALFOBKOFTNSP-BZNPZCIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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